molecular formula C22H21N3O3S2 B2984214 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097915-64-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2984214
CAS No.: 2097915-64-3
M. Wt: 439.55
InChI Key: OMRJYXBKXQTHOQ-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: is a complex organic compound featuring a bithiophene moiety and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which is then functionalized to introduce the ethylamine group. This intermediate is subsequently reacted with a pyrrolidinone derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the pyrrolidinone group can form hydrogen bonds or other non-covalent interactions. These interactions can modulate biological pathways or electronic properties, depending on the application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: can be compared to other bithiophene derivatives and pyrrolidinone-containing compounds.

    Similar compounds: include:

Uniqueness

The uniqueness of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its combination of the bithiophene and pyrrolidinone moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics or biological activity.

Properties

IUPAC Name

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-20-5-2-11-25(20)17-4-1-3-16(13-17)24-22(28)21(27)23-10-8-18-6-7-19(30-18)15-9-12-29-14-15/h1,3-4,6-7,9,12-14H,2,5,8,10-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRJYXBKXQTHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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